molecular formula C11H13FN2O5S B2780244 4-(4-Nitrophenoxy)piperidine-1-sulfonyl fluoride CAS No. 2411242-33-4

4-(4-Nitrophenoxy)piperidine-1-sulfonyl fluoride

Cat. No.: B2780244
CAS No.: 2411242-33-4
M. Wt: 304.29
InChI Key: ZPWWYSGHGSGVRC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C11H13FN2O5S and a molecular weight of 304.29 g/mol It is characterized by the presence of a piperidine ring, a nitrophenoxy group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)piperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with nitrophenoxy compounds under specific conditions. One common method involves the use of sulfonyl fluoride reagents to introduce the sulfonyl fluoride group into the molecule. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)piperidine-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The piperidine ring can undergo oxidation to form piperidinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the sulfonyl fluoride group.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Piperidinone derivatives.

Scientific Research Applications

4-(4-Nitrophenoxy)piperidine-1-sulfonyl fluoride has several scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site serine residues of serine proteases, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)piperidine: Lacks the sulfonyl fluoride group but shares the nitrophenoxy and piperidine moieties.

    Piperidine-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the nitrophenoxy group.

    4-Nitrophenoxybenzene: Contains the nitrophenoxy group but lacks the piperidine and sulfonyl fluoride groups.

Uniqueness

4-(4-Nitrophenoxy)piperidine-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrophenoxy and sulfonyl fluoride groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(4-nitrophenoxy)piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O5S/c12-20(17,18)13-7-5-11(6-8-13)19-10-3-1-9(2-4-10)14(15)16/h1-4,11H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWWYSGHGSGVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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